Selective Antiproliferative Activity: MCF-7 Breast Cancer Cells vs. Normal L-6 Myoblasts
Beta-D-glucosyl crocetin(1−) demonstrated concentration-dependent, statistically significant cytotoxicity against MCF-7 human breast adenocarcinoma cells while largely sparing normal rat L-6 myoblast cells. The IC50 against MCF-7 was 628.36 ± 15.52 µg/mL, whereas cytotoxicity against L-6 cells did not reach 50% even at the highest tested concentration of 1000 µg/mL (>1000 µg/mL IC50), yielding a calculated selectivity index of ≥1.6-fold [1]. At 1000 µg/mL, the compound produced 61.57 ± 1.90% cytotoxicity in MCF-7 cells versus only 21.80 ± 0.90% in L-6 cells—a 2.8-fold differential in magnitude of effect. This within-study, same-assay comparison directly establishes that the compound preferentially inhibits breast cancer cell proliferation over normal myoblast growth. In contrast, the aglycone crocetin has been reported to inhibit MCF-7 with IC50 values of approximately 63 µM (~20.7 µg/mL) in independent studies—substantially more potent but without the same paired normal-cell selectivity data from a single experimental system .
| Evidence Dimension | Selective cytotoxicity: cancer (MCF-7) vs. normal (L-6) cell lines |
|---|---|
| Target Compound Data | IC50 MCF-7: 628.36 ± 15.52 µg/mL; IC50 L-6: >1000 µg/mL; Cytotoxicity at 1000 µg/mL: MCF-7 61.57%, L-6 21.80% |
| Comparator Or Baseline | Crocetin aglycone (cross-study): MCF-7 IC50 ~63 µM (~20.7 µg/mL) per Cayman Chemical data; normal cell selectivity data not reported in same assay system |
| Quantified Difference | Selectivity index (L-6 IC50 / MCF-7 IC50) ≥1.6 for target compound; differential cytotoxicity at 1000 µg/mL: 2.8-fold higher in MCF-7 vs. L-6 |
| Conditions | MTT assay; DMEM medium with 10% FBS; 24 h exposure; concentration range 31.25–1000 µg/mL; triplicate experiments (Mir et al. 2020) |
Why This Matters
For researchers procuring compounds for breast cancer selectivity screening, this within-study paired normal-cell data provides a quantitative selectivity baseline unavailable from crocetin aglycone studies.
- [1] Mir MA, Ganai SA, Mansoor S, Jan S, Mani P, Masoodi KZ, Amin H, Rehman MU, Ahmad P. Isolation, purification and characterization of naturally derived Crocetin beta-d-glucosyl ester from Crocus sativus L. against breast cancer and its binding chemistry with ER-alpha/HDAC2. Saudi J Biol Sci. 2020;27(3):975-984. doi:10.1016/j.sjbs.2020.01.018 (Table 1) View Source
